8-Chloro-1,7-naphthyridine-5-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Chloro-1,7-naphthyridine-5-carboxylic acid is a heterocyclic compound with a naphthyridine backbone. It has a chlorine atom at the 8-position and a carboxylic acid group at the 5-position. These types of compounds have garnered interest due to their diverse biological activities in medicinal chemistry .
Preparation Methods
The synthetic routes for 8-Chloro-1,7-naphthyridine-5-carboxylic acid involve various strategies. One common method is the bromination of 1,5-naphthyridine precursors using phosphorus tribromide. For example, 8-Chloro-1,7-naphthyridine-2-carboxylic acid can be synthesized by bromination from 1,5-naphthyridine-4,8(1H,5H)-dione . Industrial production methods may vary, but these synthetic approaches provide a starting point.
Chemical Reactions Analysis
This compound undergoes several reactions, including oxidation, reduction, and substitution. Common reagents include electrophilic or nucleophilic agents. For instance, monoarylated-1,6-naphthyridines can be obtained by reacting methyl-5-bromo-8-(tosyloxy)-1,6-naphthyridine-7-carboxylate with arylboronic acids . The major products formed depend on the specific reaction conditions.
Scientific Research Applications
Researchers have explored the applications of 8-Chloro-1,7-naphthyridine-5-carboxylic acid in various fields:
Chemistry: It serves as a building block for more complex molecules.
Biology: Its derivatives may exhibit biological activities, making them potential drug candidates.
Medicine: Investigating its pharmacological properties could lead to novel therapies.
Industry: It may find use in chemical processes or materials.
Mechanism of Action
The exact mechanism by which this compound exerts its effects remains an active area of research. It likely interacts with specific molecular targets or pathways, influencing cellular processes.
Comparison with Similar Compounds
While 8-Chloro-1,7-naphthyridine-5-carboxylic acid is unique in its structure, it shares similarities with other naphthyridine derivatives. Further studies can elucidate its distinct features and advantages.
Remember that research in this field continues to evolve, and new findings may emerge
Properties
Molecular Formula |
C9H5ClN2O2 |
---|---|
Molecular Weight |
208.60 g/mol |
IUPAC Name |
8-chloro-1,7-naphthyridine-5-carboxylic acid |
InChI |
InChI=1S/C9H5ClN2O2/c10-8-7-5(2-1-3-11-7)6(4-12-8)9(13)14/h1-4H,(H,13,14) |
InChI Key |
TXDVULGBKUFMDI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=NC=C2C(=O)O)Cl)N=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.